molecular formula C16H9NO3 B8142863 11-Hydroxychromeno[4,3-b]quinolin-6-one

11-Hydroxychromeno[4,3-b]quinolin-6-one

Cat. No.: B8142863
M. Wt: 263.25 g/mol
InChI Key: KDOWZTPORWLHBJ-UHFFFAOYSA-N
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Description

11-Hydroxychromeno[4,3-b]quinolin-6-one is a heterocyclic compound featuring a fused chromene-quinoline backbone with a hydroxyl group at the 11-position. This structure is synthesized via multi-component reactions (MCRs) involving 4-hydroxycoumarin, aldehydes, and aromatic amines. The hydroxyl group at position 11 likely influences hydrogen bonding, solubility, and biological activity, though specific data for this compound requires extrapolation from related structures.

Properties

IUPAC Name

11-hydroxychromeno[4,3-b]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3/c18-12-6-3-4-9-8-11-15(17-14(9)12)10-5-1-2-7-13(10)20-16(11)19/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOWZTPORWLHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C4C=CC=C(C4=N3)O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Chromenoquinolinones are highly modular, with substituents (e.g., -CH3, -Cl, -OCH3) introduced via aldehydes or amines during MCRs .
  • Catalyst Diversity: GO and halloysite nanoclay offer recyclability (>5 cycles) and high yields (>80%), whereas Fe3O4@SiO2@CPS enables magnetic recovery .
  • Structural Complexity: Benzo[f]quinoline hybrids (e.g., chromeno[4,3-b]benzo[f]quinolin-6-one) require additional aromatic components (e.g., naphthalen-2-amine) .

Physicochemical Properties

Comparative spectral and physical

Compound Name Melting Point (°C) IR (νmax, cm⁻¹) ¹H NMR (CDCl3, δ, ppm) Reference
9-Methyl-7-phenyl-6H-chromeno[4,3-b]quinolin-6-one 272–273 3019 (C-H), 1722 (C=O), 1631 (C=N) 8.12 (s, 1H), 7.59 (s, 4H), 2.42 (s, 3H)
7-(2-Chlorophenyl)-9-methyl-6H-chromeno[4,3-b]quinolin-6-one 243–245 3020 (C-H), 1738 (C=O), 1609 (C=C) 8.84–8.86 (m, 1H), 7.71–7.73 (m, 5H)
Chromeno[4,3-b]benzo[f]quinolin-6-one >300 N/A N/A
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone >300 3200–3600 (O-H), 1660 (C=O) 6.5–7.5 (Ar-H), 2.8–3.2 (CH2)

Trends :

  • Melting Points : Bulky substituents (e.g., 2-chlorophenyl) reduce melting points compared to simpler derivatives .
  • IR Signatures: C=O stretches (~1720 cm⁻¹) and C=N/C=C (~1600 cm⁻¹) are consistent across chromenoquinolinones . Hydroxyl groups (e.g., in 6-hydroxyquinolinones) show broad O-H stretches (~3200–3600 cm⁻¹) .

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